molecular formula C13H14O3 B8246515 Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate CAS No. 87682-85-7

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate

Cat. No.: B8246515
CAS No.: 87682-85-7
M. Wt: 218.25 g/mol
InChI Key: FWLLPGIDURYFKA-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate is a cyclopentane carboxylate ester compound of significant interest in organic and medicinal chemistry research. It serves as a versatile chiral building block and key synthetic intermediate for the preparation of more complex molecular architectures . The structure features a ketone and an ester functional group on the cyclopentane ring, which is further substituted with a phenyl group, making it a valuable scaffold for various chemical transformations. Researchers utilize this compound in the development of novel synthetic methodologies, including catalytic hydrogenation and other reduction processes . Its application is primarily found in the synthesis of pharmaceutical intermediates and other biologically active molecules, where the cyclopentane core is a common structural motif. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 2-oxo-5-phenylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLLPGIDURYFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576085
Record name Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87682-85-7
Record name Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Iridium-Catalyzed Synthesis

ParameterConditionYield (%)
Catalyst[Ir(cod)Cl]₂34
Temperature−25°C34
SolventDichloromethane34
AdditiveNone34

While this method reduces step count, side reactions during rearrangement limit scalability. Modulating steric bulk in the epoxide substrate improves diastereoselectivity (dr > 4:1).

Cycloaddition of Donor-Acceptor Cyclopropanes with Ketones

Donor-acceptor (D-A) cyclopropanes serve as precursors in [3+2] cycloadditions with ketenes to form cyclopentanones. InBr₃ (30 mol%) and EtAlCl₂ (15 mol%) co-catalyze the reaction between D-A cyclopropanes (e.g., dibenzyl 1,1-cyclopropanedicarboxylate) and methylphenylketene in dichloromethane at −25°C. The ketene’s electrophilic carbon attacks the cyclopropane’s strained σ-bond, triggering ring opening and subsequent cyclization.

Table 2: Cycloaddition Reaction Scope

CyclopropaneKeteneYield (%)dr
Dibenzyl 1,1-CPMethylphenylketene6495:5
Diethyl 1,1-CPDiphenylketene5890:10

This method achieves excellent diastereomeric ratios (dr up to 95:5) but requires strict temperature control (−25°C) to prevent ketene dimerization.

Enantioselective Organocatalytic Cascade Reactions

Asymmetric synthesis leverages α,β-unsaturated acyl ammonium intermediates generated from cinnamoyl chloride and isothiourea catalysts (e.g., HyperBTM). A Michael-Michael-lactonization cascade with enone-malonates constructs the cyclopentane skeleton with up to 95:5 enantiomeric ratio (er).

Procedure:

  • Enolate Formation : Treat enone-malonate with LiHMDS (1.1 equiv) in THF at 0°C.

  • Catalyst Activation : Add HyperBTM (20 mol%) and iPr₂NEt (1.4 equiv).

  • Acyl Transfer : Introduce cinnamoyl chloride (1.4 equiv) in CH₂Cl₂.

  • Cascade Reaction : Stir at 0°C → rt overnight.

Table 3: Enantioselective Synthesis Outcomes

EntrySubstrateYield (%)er
1Enone-malonate 1a3195:5
2Enone-malonate 1b5486:14

Competitive 1,2-addition side reactions necessitate precise stoichiometry and slow ketene addition rates.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYield Range (%)SelectivityScalability
Condensation40–55ModerateHigh
Iridium Catalysis30–40LowModerate
Cycloaddition50–65High (dr > 90:10)Low
Organocatalysis20–64High (er > 90:10)Moderate

Traditional condensation offers practicality for bulk synthesis, while asymmetric methods prioritize enantiopurity. Transition-metal catalysis balances step economy with moderate yields.

Mechanistic Insights and Side-Reaction Mitigation

In iridium-catalyzed routes, over-isomerization of alkenes generates conjugated dienes, which hydrolyze during workup. Employing substoichiometric H₂O (0.5 equiv) suppresses this pathway. For cycloadditions, InBr₃’s Lewis acidity activates cyclopropanes without inducing ketene polymerization. Organocatalytic cascades require rigorous exclusion of moisture to prevent acyl ammonium hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate has garnered attention for its potential applications across multiple scientific domains:

Organic Chemistry

  • Intermediate in Synthesis : It serves as a vital intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical modifications, facilitating the development of new compounds .

Biological Research

  • Potential Biological Activity : Studies have indicated that this compound may exhibit biological activities, including antiviral properties. Research has shown that related compounds can inhibit Hepatitis B Virus replication, suggesting that this compound might possess similar effects .
  • Cytotoxicity Studies : Investigations into cytotoxic effects reveal that while some derivatives show promising antiviral activity, they maintain low cytotoxicity levels, making them suitable candidates for therapeutic applications .

Medicinal Chemistry

  • Therapeutic Potential : The compound is under investigation for its potential therapeutic properties, particularly in drug development. Its unique functional groups allow it to interact with various biological targets, modulating physiological responses .

Case Study 1: Antiviral Activity

Research conducted on derivatives of this compound demonstrated significant inhibition of viral replication in vitro at concentrations around 10 µM. Molecular docking studies suggest that these compounds interact with viral proteins, preventing their function .

Case Study 2: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various derivatives indicated low toxicity levels while maintaining antiviral efficacy. This balance presents opportunities for developing safe therapeutic agents derived from this compound .

Mechanism of Action

The mechanism of action of methyl 2-oxo-5-phenylcyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Research Findings and Data

Physical Properties (Inferred from Structural Analogues)

  • Solubility: The phenyl group in this compound likely reduces water solubility compared to non-aromatic analogs like Methyl 2-cyclopentanonecarboxylate.
  • Melting Point: Aromatic stacking may elevate the melting point relative to 1-Methylcyclopentanol (liquid at room temperature) .

Biological Activity

Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate (CAS No. 125971-96-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C12H12O3
  • Molecular Weight : 220.22 g/mol
  • Log P (octanol-water partition coefficient) : Indicates hydrophobicity, which affects bioavailability and permeability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are some key findings:

Antiviral Activity

Recent studies have suggested that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of related compounds have shown significant inhibition of Hepatitis B Virus (HBV) replication in vitro, with effective concentrations around 10 µM . This suggests that this compound may also possess similar antiviral properties.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. Research indicates that while some derivatives demonstrate promising antiviral activity, they also exhibit low cytotoxicity, making them potential candidates for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, molecular docking studies suggest that it may interact with specific viral proteins, inhibiting their function and thereby preventing viral replication .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to this compound. These models utilize various molecular descriptors to correlate chemical structure with biological activity, providing insights into how structural modifications might enhance efficacy and reduce toxicity .

Table: Summary of Biological Activities

StudyCompoundActivityConcentrationIC50 Value
Methyl 2-Oxo DerivativeHBV Inhibition10 µMNot specified
Related Cyclopentane DerivativeCytotoxicity AssessmentVariousLow cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate with high yield and purity?

  • Methodology : Optimize reaction conditions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to cyclize intermediates like 3-hydroxy acids. Control steric and electronic effects by adjusting substituents on the cyclopentane backbone . For purification, employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the ester product, followed by characterization via 1H^1 \text{H}-NMR and HPLC (≥95% purity).
  • Key Parameters :

ParameterOptimal Range
Catalyst Loading5–10 mol% BF3_3·Et2_2O
Temperature60–80°C
Reaction Time6–12 hours

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Collect intensity data at low temperature (100 K) to minimize thermal motion artifacts. Solve the structure via direct methods (SHELXS) and refine anisotropic displacement parameters. Validate hydrogen bonding networks using ORTEP-3 for graphical representation .
  • Typical Data :

MetricValue
R-factor (final refinement)<0.05
Space GroupP_2$$_1/c

Advanced Research Questions

Q. How can computational methods (DFT) resolve contradictions between experimental and theoretical bond lengths in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize the molecular geometry. Compare computed bond lengths/angles with SCXRD data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H···O interactions) influencing the solid-state structure .

Q. What strategies are effective for analyzing ring puckering in this compound using Cremer-Pople parameters?

  • Methodology : Calculate puckering amplitude (qq) and phase angle (φφ) via the Cremer-Pople method . Extract atomic coordinates from SCXRD data and define the least-squares mean plane of the cyclopentane ring. Use software like CrystalExplorer to visualize pseudorotation pathways.
  • Example Output :

ParameterValue (Å/°)
qq0.45
φφ128°

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology : Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs) . Identify dominant patterns (e.g., N1\text{N}_1 chains or R22(8)\text{R}_2^2(8) rings) using Mercury software. Correlate packing efficiency with melting point or solubility data.

Q. What analytical techniques are suitable for identifying trace impurities in this compound?

  • Methodology : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities. Compare retention times and fragmentation patterns with reference standards (e.g., cyclopentylphenylmethanone, methyl benzoylformate) . Quantify impurities via external calibration curves (LOD <0.1%).

Methodological Considerations

  • Data Contradictions : Cross-validate SCXRD and DFT results using spectroscopic techniques (e.g., IR for carbonyl stretching frequencies).
  • Software Tools : SHELX , ORTEP-3 , Gaussian (DFT), and CrystalExplorer .

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